molecular formula C19H18ClNO2 B12580149 N-(1-Benzoylcyclopentyl)-4-chlorobenzamide CAS No. 644980-00-7

N-(1-Benzoylcyclopentyl)-4-chlorobenzamide

Cat. No.: B12580149
CAS No.: 644980-00-7
M. Wt: 327.8 g/mol
InChI Key: LJZUCJXCPHJFPV-UHFFFAOYSA-N
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Description

N-(1-Benzoylcyclopentyl)-4-chlorobenzamide is a chemical compound with the molecular formula C19H18ClNO2 It is a benzamide derivative characterized by the presence of a benzoyl group attached to a cyclopentyl ring and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoylcyclopentyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-benzoylcyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzoylcyclopentyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: The chlorine atom in the chlorobenzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(1-Benzoylcyclopentyl)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzoylcyclopentyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzoylcyclopentyl)-3-methoxybenzamide
  • N-(1-Benzoylcyclopentyl)-2-methylbenzamide
  • (1-Benzoylcyclopentyl)methanamine

Uniqueness

N-(1-Benzoylcyclopentyl)-4-chlorobenzamide is unique due to the presence of the 4-chlorobenzamide moiety, which imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

CAS No.

644980-00-7

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(1-benzoylcyclopentyl)-4-chlorobenzamide

InChI

InChI=1S/C19H18ClNO2/c20-16-10-8-15(9-11-16)18(23)21-19(12-4-5-13-19)17(22)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,21,23)

InChI Key

LJZUCJXCPHJFPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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